REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[N+]([C:14]1[CH:15]=C(S([O-])(=O)=O)C=C[CH:19]=1)([O-])=O.[Na+]>OCC(CO)O>[OH:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]2[C:3]=1[CH:19]=[CH:14][CH:15]=[N:1]2 |f:1.2|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1OC)O
|
Name
|
sodium m-nitrobenzene sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as in Example 23-(a), reaction and treatment
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CC=NC2=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |